molecular formula C16H15ClO9 B1433712 6-Chloro-4-methylumbelliferyl beta-D-glucuronide CAS No. 947175-17-9

6-Chloro-4-methylumbelliferyl beta-D-glucuronide

Cat. No. B1433712
M. Wt: 386.7 g/mol
InChI Key: XDHZEATXDFGBFI-JHZZJYKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a fluorogenic substrate for the β-glucosidase assay . It has a molecular weight of 386.74 . The IUPAC name is (2S,3S,4S,5R,6S)-6-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is C16H15ClO9 . The InChI code is 1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 .


Chemical Reactions Analysis

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a substrate for β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl .


Physical And Chemical Properties Analysis

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a solid substance . It appears as a white to off-white powder . The storage temperature is 28°C .

Scientific Research Applications

Promoter Efficiency Evaluation in Plants

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is utilized as an effective fluorogenic substrate for quantifying the strength of promoters at subtissue resolution in transgenic plants. This method combines cryotomy, laser microdissection, and fluorometric analysis of β-glucuronidase (GUS) activity, requiring minimal tissue amounts. It has proven robust across a wide range of GUS expression levels in studies involving rapeseed (Brassica napus), enabling detailed visualization and quantification of GUS expression patterns in various plant tissues. This approach has highlighted significant differences in promoter activity related to cell type and developmental stage (Jásik et al., 2011).

Microbiological Quality Assessment of Seawaters

The compound serves as a key substrate in analytical protocols for detecting glucuronidase activity in marine waters. This rapid method indirectly estimates the presence of Escherichia coli by measuring the activity of β-glucuronidase, which cleaves 6-chloro-4-methylumbelliferyl beta-D-glucuronide to a fluorescent product. The technique has been notably useful for early warning of seawater pollution, facilitating the screening of coastal areas with different contamination levels in reduced time, thus offering a rapid alternative to traditional microbiological quality assessments of seawaters (Caruso et al., 2002).

Real-Time Monitoring of E. coli in Bathing Waters

In the context of marine bathing water quality, the measurement of β-d-glucuronidase (GLUase) activity, through the hydrolysis of 6-chloro-4-methylumbelliferyl beta-D-glucuronide, has been proposed as a reliable, operational, and cost-effective method for the real-time enumeration of E. coli. This method has demonstrated significant correlation with culturable E. coli counts and offers improved reproducibility and rapidity compared to traditional microbial enumeration techniques, suggesting its utility for routine application in the rapid assessment of recreational water safety (Lebaron et al., 2005).

Enzyme Activity Assays in High-Throughput Screening

The fluorogenic properties of 6-chloro-4-methylumbelliferyl beta-D-glucuronide are exploited in high-throughput β-glucuronidase assays. This application is critical for evaluating gene expression levels via reporter gene assays, offering a sensitive and efficient alternative to traditional methods. The substrate's cleavage to fluorescent 4-methylumbelliferone facilitates the continuous monitoring of enzyme activity, enabling precise quantification of gene expression in a variety of biological samples with minimal sample volume requirements (Ramsay, 2013).

Hyaluronan Synthesis Inhibition

Research indicates that 4-methylumbelliferyl glucuronide (a metabolite of 4-methylumbelliferone) contributes directly to the inhibition of hyaluronan synthesis, a novel finding with potential therapeutic implications. This discovery is significant as it suggests the metabolite's role in modulating biological pathways related to tissue remodeling, inflammation, and cancer. The study highlighted that oral administration of the compound could inhibit hyaluronan synthesis and modulate immune responses in animal models, providing a foundation for future therapeutic strategies targeting hyaluronan-mediated pathologies (Nagy et al., 2019).

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

6-Chloro-4-methylumbelliferyl beta-D-glucuronide shows superior performance over MUG (4-Methylumbelliferyl-beta-D-glucuronide) when used for the detection of beta-glucuronidase producing E.coli in short-term assays . It gives a much higher fluorescence with positive strains after 7h incubation . This suggests that it could be used in future research for more sensitive and rapid detection of β-glucuronidase activity.

Relevant Papers The relevant papers retrieved discuss the use of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide in various applications. For example, one paper discusses its use in the detection of beta-glucuronidase producing E.coli in short-term assays . Another paper discusses its use as a fluorogenic substrate for the analysis of GUS activity in plants .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHZEATXDFGBFI-JHZZJYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylumbelliferyl beta-D-glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-4-methylumbelliferyl beta-D-glucuronide
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6-Chloro-4-methylumbelliferyl beta-D-glucuronide

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